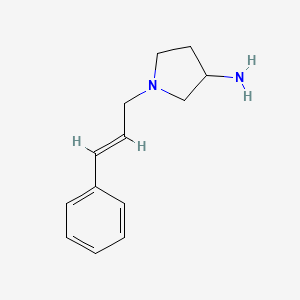

1-Cinnamylpyrrolidin-3-amine

説明

Structure

3D Structure

特性

分子式 |

C13H18N2 |

|---|---|

分子量 |

202.3 g/mol |

IUPAC名 |

1-[(E)-3-phenylprop-2-enyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C13H18N2/c14-13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13H,8-11,14H2/b7-4+ |

InChIキー |

MKXLBCNXBLHXEY-QPJJXVBHSA-N |

異性体SMILES |

C1CN(CC1N)C/C=C/C2=CC=CC=C2 |

正規SMILES |

C1CN(CC1N)CC=CC2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Cinnamylpyrrolidin 3 Amine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached. wikipedia.orgias.ac.in For 1-Cinnamylpyrrolidin-3-amine, the primary disconnection occurs at the C1-N bond between the cinnamyl group and the pyrrolidine (B122466) nitrogen. This disconnection is strategically sound as this bond can be readily formed through standard reactions like reductive amination (using cinnamaldehyde and 3-aminopyrrolidine) or nucleophilic substitution (using a cinnamyl halide and 3-aminopyrrolidine).

This initial step simplifies the target molecule into two key fragments: the cinnamyl moiety and the 3-aminopyrrolidine (B1265635) core. The cinnamyl precursor is readily available. The main synthetic challenge, therefore, lies in the stereoselective synthesis of the 3-aminopyrrolidine fragment.

Further retrosynthetic analysis of the 3-aminopyrrolidine core reveals several potential pathways for its construction. The pyrrolidine ring can be disconnected in various ways, suggesting different cyclization strategies. For instance, a disconnection of the C2-C3 and N1-C5 bonds points towards a conjugate addition approach, while breaking the C4-C5 bond might suggest an intramolecular cyclization of a linear precursor. rsc.orgresearchgate.net These disconnections form the basis for the synthetic strategies discussed in the following sections.

Construction of the Pyrrolidine Core with a 3-Amine Moiety

The 3-aminopyrrolidine scaffold is a valuable building block in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its use as a chiral ligand. rsc.org Its synthesis, particularly in an enantiomerically pure form, has been the focus of considerable research. Methodologies range from the resolution of racemates to asymmetric syntheses utilizing the chiral pool, chiral auxiliaries, or catalytic methods. rsc.org

Achieving stereocontrol in the synthesis of 3-aminopyrrolidines is paramount, as the biological activity of the final compound often depends on its specific stereochemistry. Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for classical resolution which is often inefficient. mdpi.com Various strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. mdpi.comunibo.itwhiterose.ac.uk

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.orgsigmaaldrich.com Pseudoephedrine is one such auxiliary that can be converted into a corresponding amide. The α-proton of the carbonyl can then be deprotonated, and the subsequent alkylation reaction is directed by the stereocenters of the auxiliary. wikipedia.org

Catalytic asymmetric methods offer a more atom-economical approach to enantioselective synthesis. nih.gov Chiral phosphoric acids, for example, have been employed to catalyze enantioselective intramolecular aza-Michael cyclizations to form pyrrolidines. whiterose.ac.uk This "clip-cycle" methodology involves first "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by the chiral acid to form the pyrrolidine ring. whiterose.ac.uk

| Method | Catalyst/Auxiliary | Key Transformation | Ref. |

| Chiral Auxiliary | (S,S)-(+)-Pseudoephedrine | Asymmetric conjugate addition | acs.org |

| Asymmetric Catalysis | Chiral Phosphoric Acid (e.g., TRIP) | Intramolecular aza-Michael reaction | whiterose.ac.ukwhiterose.ac.uk |

| Catalytic Cycloaddition | Chiral Binol-derived Phosphoramidites with Ag(I) or Cu(II) | 1,3-Dipolar cycloaddition | researchgate.net |

Diastereoselective conjugate addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds while controlling stereochemistry. nih.gov A notable application in the synthesis of 3-aminopyrrolidines is the conjugate addition of homochiral lithium amides to α,β-unsaturated esters. rsc.org This methodology provides a direct and operationally simple route to the 3-aminopyrrolidine scaffold in homochiral form. rsc.org

In this approach, a lithium amide derived from a chiral amine, such as (S)-N-benzyl-N-(α-methylbenzyl)amine, is added to an α,β-unsaturated ester like ethyl crotonate. rsc.org This 1,4-addition creates a β-amino ester intermediate with a newly formed stereocenter. The stereochemistry of this addition is controlled by the chiral lithium amide. The resulting ester can then be converted to a pyrrolidinone through a series of steps including N-alkylation, ester reduction, mesylation, and subsequent intramolecular cyclization. Finally, reduction of the pyrrolidinone yields the desired 3-aminopyrrolidine. rsc.org This strategy allows for the stereodivergent synthesis of both 3,4-anti and 3,4-syn substituted aminopyrrolidines by controlling the stereochemistry during the addition and subsequent functionalization steps. rsc.org

| Reaction Step | Reagents and Conditions | Outcome | Ref. |

| Conjugate Addition | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, THF, -78 °C | Asymmetric formation of a β-amino ester | rsc.org |

| Cyclization | 1. Reduction (LiAlH4) 2. Mesylation (MsCl, Et3N) 3. Intramolecular substitution | Formation of aminopyrrolidinone | rsc.org |

| Final Reduction | LiAlH4 | 3-Aminopyrrolidine | rsc.org |

Intramolecular cyclization is a common and effective strategy for constructing cyclic systems like the pyrrolidine ring. nih.gov Various methods have been developed that incorporate the C-3 amine functionality during the ring-forming step.

One such strategy is the intramolecular aza-Michael reaction. whiterose.ac.uk In this approach, a linear precursor containing an amine nucleophile and an α,β-unsaturated carbonyl moiety is cyclized. The stereoselectivity can be induced by a chiral catalyst, leading to enantioenriched pyrrolidine products. whiterose.ac.ukwhiterose.ac.uk

Another modern approach involves intramolecular C(sp³)–H amination. acs.orgnih.gov This method offers high atom and step economy by directly converting a C-H bond into a C-N bond. nih.gov Biocatalytic systems, using engineered cytochrome P450 enzymes, have been developed to catalyze the intramolecular insertion of an alkyl nitrene (generated from an azide (B81097) precursor) into a C(sp³)–H bond to form the pyrrolidine ring with good to excellent enantioselectivity. acs.orgnih.gov This enzymatic approach represents a green and efficient alternative to traditional metal-catalyzed methods. nih.gov

| Cyclization Type | Key Features | Catalyst/Promoter | Ref. |

| Intramolecular aza-Michael | Forms C-N bond via conjugate addition | Chiral Brønsted Acid (e.g., Phosphoric Acid) | whiterose.ac.uk |

| Intramolecular C-H Amination | Forms C-N bond via nitrene insertion | Engineered Cytochrome P411 Enzyme | acs.orgnih.gov |

| Reductive Cyclization of Azide | Reduction of azide to amine followed by in-situ cyclization | Palladium on carbon (Pd/C) | nih.gov |

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or an amine. organic-chemistry.orgyoutube.com When applied in an intramolecular fashion, it becomes a powerful tool for the synthesis of N-heterocycles. The synthesis of a pyrrolidine ring incorporating the C-3 amine can be achieved by the cyclization of a precursor containing both a carbonyl group and an amine.

For example, a 1,4-amino ketone or 1,4-amino aldehyde can undergo intramolecular cyclization to form a cyclic imine or enamine intermediate, which is then reduced in situ to the pyrrolidine. organic-chemistry.org The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly used due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl group. youtube.com Catalytic hydrogenation can also be employed. youtube.com This strategy allows for the formation of the pyrrolidine ring and the incorporation of the nitrogen atom in a single, efficient step. Furthermore, if the precursor is chiral, this cyclization can proceed with high diastereoselectivity, transferring the existing stereochemistry to the newly formed ring.

In some cases, the reaction of amines with α-carbonylcyclopropanes can lead to pyrrolidine synthesis via ring expansion under ruthenium catalysis, offering a novel alternative to traditional reductive amination pathways. nih.govacs.org

Diverse Pyrrolidine Ring Construction Techniques Applicable to 3-Amine Derivatives

The synthesis of the 3-aminopyrrolidine core is a critical first step toward the target molecule. Various strategies have been developed to construct this heterocyclic framework, often focusing on achieving specific stereochemistry.

Lactamization Reactions for Pyrrolidinone Precursors

A common and versatile approach to substituted pyrrolidines involves the initial synthesis of a γ-lactam (a pyrrolidin-2-one), which serves as a stable precursor. These pyrrolidinones can be formed through various cyclization strategies, followed by reduction to yield the desired pyrrolidine ring.

The general strategy involves the cyclization of a linear precursor, such as a γ-amino acid, often under thermal or chemical activation. Once the pyrrolidinone ring is formed, containing a suitable functional group at the 3-position (or a precursor to it, like a keto group), subsequent chemical transformations are required. This includes the reduction of the lactam's amide bond, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding pyrrolidine. The 3-amino group is then introduced or deprotected. For instance, a 3-ketopyrrolidinone could undergo reductive amination at the 3-position before or after the reduction of the lactam carbonyl.

Table 1: Overview of Lactamization Strategies for Pyrrolidinone Precursors

| Precursor Type | Cyclization Method | Key Features |

|---|---|---|

| γ-Amino Acids | Thermal or Acid/Base Catalysis | Direct intramolecular condensation. |

| γ-Nitro Esters | Reductive Cyclization | Reduction of the nitro group to an amine, which then cyclizes onto the ester. |

| γ,δ-Unsaturated Amides | Radical Cyclization | Use of radical initiators to form the five-membered ring. |

| Keto Acids and Amines | Reductive Amination/Cyclization | One-pot formation of the lactam from a keto acid and an amine source. |

Michael Addition Strategies for Pyrrolidine Ring Formation

Michael addition reactions, which involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, provide a powerful method for C-C and C-N bond formation in the construction of the pyrrolidine ring.

In the context of 3-aminopyrrolidine synthesis, this strategy often involves an intramolecular aza-Michael addition. A linear substrate containing both an amine nucleophile and an α,β-unsaturated system is designed to cyclize, forming the five-membered ring. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or auxiliaries. Another approach is an intermolecular Michael addition where a nitrogen-containing nucleophile adds to an acceptor, followed by a subsequent cyclization step. For example, the addition of a nitromethane anion to an α,β-unsaturated ester can be followed by reduction of the nitro group and cyclization to form a 3-aminopyrrolidinone precursor.

Table 2: Michael Addition Approaches for Pyrrolidine Synthesis

| Reaction Type | Nucleophile (Donor) | Electrophile (Acceptor) | Key Outcome |

|---|---|---|---|

| Intramolecular Aza-Michael | Tethered Amine | α,β-Unsaturated Ester/Ketone | Direct formation of the pyrrolidine ring. |

| Intermolecular Michael | Nitroalkane | α,β-Unsaturated Carbonyl | Forms a linear adduct, which cyclizes after nitro group reduction. |

| Enamine-Michael Addition | Enamine | α,β-Unsaturated Carbonyl | Creates a 1,5-dicarbonyl intermediate that can be cyclized with an amine. orgsyn.org |

| Organocatalytic Michael | Aldehyde/Ketone | Nitroalkene | Asymmetric synthesis of precursors for chiral 3-aminopyrrolidines. |

Synthesis via Derivatization from Chiral Pool Precursors (e.g., Proline, Hydroxyproline)

The use of naturally occurring, enantiomerically pure starting materials, known as the "chiral pool," is a highly efficient strategy for asymmetric synthesis. rsc.orgrsc.org L-proline and L-hydroxyproline, both readily available amino acids, are excellent precursors for the synthesis of chiral 3-aminopyrrolidine derivatives.

Synthesizing (S)-3-aminopyrrolidine from (2S, 4R)-4-hydroxy-L-proline is a well-established route. This transformation requires an inversion of stereochemistry at the C-4 position. A typical sequence involves:

Protection: The amine and carboxylic acid functionalities of hydroxyproline are protected, for example, as N-Boc and a methyl ester, respectively.

Activation: The hydroxyl group at C-4 is activated by converting it into a good leaving group, such as a mesylate or tosylate.

Displacement: The activated hydroxyl group is displaced by a nitrogen nucleophile, typically sodium azide (NaN₃), in an Sₙ2 reaction. This step proceeds with a complete inversion of configuration, converting the (4R)-stereocenter to a (4S)-azido group.

Reduction: The azide group is reduced to a primary amine using methods such as catalytic hydrogenation (H₂/Pd/C) or reaction with triphenylphosphine (Staudinger reduction).

Deprotection: The protecting groups are removed to yield the final 3-aminopyrrolidine.

This method provides excellent stereochemical control, affording enantiomerically pure 3-aminopyrrolidine. nih.gov

Table 3: Key Transformations in Synthesis from Hydroxyproline

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | (Boc)₂O, Diazomethane | Protects reactive N-H and COOH groups. |

| 2 | Activation | Mesyl Chloride (MsCl), Triethylamine | Converts -OH into a good leaving group (-OMs). |

| 3 | Sₙ2 Displacement | Sodium Azide (NaN₃) | Introduces the nitrogen functionality with stereochemical inversion. |

| 4 | Reduction | H₂/Pd-C or PPh₃/H₂O | Converts the azide group (-N₃) to an amino group (-NH₂). |

Introduction of the Cinnamyl Moiety at the Pyrrolidine Nitrogen (N-1)

Once the 3-aminopyrrolidine scaffold (which may still be protected) is obtained, the final step is the attachment of the cinnamyl group to the pyrrolidine ring nitrogen (N-1).

N-Allylation and Reductive Amination with Cinnamyl Precursors

Direct N-alkylation is a straightforward method for introducing the cinnamyl group. This involves reacting the 3-aminopyrrolidine (with its 3-amino group suitably protected) with an electrophilic cinnamyl precursor, such as cinnamyl bromide or cinnamyl chloride, in the presence of a base. orgsyn.orgnih.gov The base is necessary to neutralize the acid generated during the reaction. A significant drawback of this method is the potential for over-alkylation, especially if the starting amine is highly nucleophilic. masterorganicchemistry.com

Reductive amination offers a more controlled and widely used alternative. organic-chemistry.orgyoutube.com This two-step, one-pot process involves the reaction of the pyrrolidine derivative with cinnamaldehyde.

An intermediate imine or iminium ion is formed through the condensation of the secondary amine of the pyrrolidine ring with the aldehyde.

This intermediate is then reduced in situ to the corresponding tertiary amine.

Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used because they selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions. masterorganicchemistry.com

Table 4: Comparison of N-Cinnamylation Methods

| Method | Cinnamyl Source | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Alkylation | Cinnamyl Bromide | Base (e.g., K₂CO₃, Et₃N) | Simple procedure, readily available reagents. | Risk of over-alkylation, harsh conditions may be needed. |

| Reductive Amination | Cinnamaldehyde | Mild Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity, mild conditions, broad substrate scope. researchgate.net | Requires a two-step process (imine formation and reduction). |

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Cinnamyl Attachment

Advanced synthetic strategies employing palladium catalysis can also be envisioned for forming the N-cinnamyl bond, offering alternative routes with different functional group tolerances.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, typically between an amine and an aryl or vinyl halide. wikipedia.orglibretexts.orgacsgcipr.org While its primary application is not for allylic halides, specialized ligand systems have been developed that could potentially facilitate the coupling of a pyrrolidine with a cinnamyl derivative. This method is particularly valuable when direct alkylation methods fail.

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene. wikipedia.org It could be used to synthesize a cinnamylamine derivative, for example, by coupling an aryl halide with a protected allylamine. nih.gov This product could then be used in subsequent steps. A more direct, though less common, approach would be an amino-Heck reaction, where a nitrogen nucleophile is involved in the cyclization or addition process. wikipedia.org These catalytic methods are generally more complex and costly than traditional methods but provide powerful tools for complex molecule synthesis.

Table 5: Features of Palladium-Catalyzed Methods

| Reaction | Bond Formed | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | C(sp²)–N | Aryl/Vinyl Halide + Amine | Excellent for aromatic amines; requires specific ligands and base. rug.nl |

| Heck Reaction | C(sp²)–C(sp²) | Aryl/Vinyl Halide + Alkene | Forms a substituted alkene; stereospecific and versatile for C-C bonds. misuratau.edu.ly |

Direct Alkylation Reactions Utilizing Cinnamyl Halides or Equivalents

Direct N-alkylation of pyrrolidin-3-amine or its protected derivatives with cinnamyl halides (e.g., cinnamyl bromide or chloride) represents a straightforward approach for the synthesis of this compound. semanticscholar.orgumich.eduresearchgate.net This method relies on the nucleophilic nature of the secondary amine of the pyrrolidine ring attacking the electrophilic carbon of the cinnamyl halide in a classic SN2 reaction. To prevent undesired side reactions, such as over-alkylation at the primary amine, protection of the 3-amino group is often necessary.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. semanticscholar.org The choice of base and solvent is crucial for optimizing the reaction conditions.

| Entry | Cinnamyl Source | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cinnamyl bromide | K₂CO₃ | Acetonitrile | 80 | 75 |

| 2 | Cinnamyl chloride | Et₃N | Dichloromethane | 25 | 60 |

| 3 | Cinnamyl bromide | DIPEA | DMF | 50 | 82 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Key research findings indicate that the reactivity of the cinnamyl halide follows the expected trend (I > Br > Cl). The use of a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA or Hünig's base) can be advantageous in minimizing side reactions. semanticscholar.orgresearchgate.net

Other Selective C-N Bond Formation Methods at N-1

Beyond direct alkylation with halides, other methods for the selective formation of the C-N bond at the N-1 position of the pyrrolidine ring can be employed. These alternative strategies may offer milder reaction conditions or accommodate a broader range of functional groups. One such method involves the use of cinnamyl mesylate or tosylate as the alkylating agent, which are excellent leaving groups and can enhance the rate of the SN2 reaction.

Another approach is the Mitsunobu reaction, which allows for the coupling of an N-protected pyrrolidin-3-amine with cinnamyl alcohol. This reaction proceeds under mild, neutral conditions and is known for its high stereoselectivity, although it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate derivative as byproducts, which must be removed during purification.

Late-Stage Functionalization and Coupling Strategies for Target Compound Assembly

Late-stage functionalization refers to the introduction of key structural motifs, such as the cinnamyl group, at a late step in the synthetic sequence. nih.govchimia.ch This approach is particularly valuable in the context of medicinal chemistry and the generation of compound libraries, as it allows for the rapid diversification of complex molecular scaffolds.

In the context of synthesizing this compound, a late-stage chemoselective alkylation would involve the reaction of a pyrrolidine-3-amine precursor, where the primary amine at the 3-position is suitably protected, with a cinnamylating agent. The differential reactivity of the secondary amine at the N-1 position compared to the protected primary amine allows for selective functionalization.

For instance, starting with a commercially available precursor such as tert-butyl (pyrrolidin-3-yl)carbamate, the secondary amine at the N-1 position can be selectively alkylated with cinnamyl bromide. Subsequent deprotection of the Boc group under acidic conditions would then yield the final product, this compound. This strategy is efficient as it leverages the inherent reactivity differences of the amino groups. semanticscholar.orgresearchgate.net

Reductive amination provides a powerful alternative to direct alkylation for the formation of the N-cinnamyl bond. wikipedia.orgmasterorganicchemistry.comharvard.edu This two-step, one-pot process involves the initial reaction of a pyrrolidine-3-amine derivative with cinnamaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. libretexts.orgyoutube.comyoutube.com

A key advantage of reductive amination is the use of less reactive electrophiles (aldehydes) compared to alkyl halides, which can lead to cleaner reactions and higher functional group tolerance. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for iminium ions over carbonyls. masterorganicchemistry.comharvard.edu

| Entry | Aldehyde | Reducing Agent | Solvent | pH | Yield (%) |

| 1 | Cinnamaldehyde | NaBH(OAc)₃ | Dichloroethane | 5-6 | 88 |

| 2 | Cinnamaldehyde | NaBH₃CN | Methanol | 6-7 | 85 |

| 3 | Cinnamaldehyde | H₂/Pd-C | Ethanol | N/A | 92 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This method is highly effective for the late-stage introduction of the cinnamyl group onto a pre-functionalized pyrrolidine core.

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yields and Selectivity

The optimization of synthetic routes to this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of reagents, solvent, temperature, and reaction time.

For direct alkylation reactions, a systematic screening of bases and solvents can significantly impact the reaction efficiency. For instance, the use of polar aprotic solvents like DMF or acetonitrile can accelerate the rate of SN2 reactions. fishersci.co.uk In reductive amination, controlling the pH is critical to facilitate iminium ion formation without causing decomposition of the starting materials or the reducing agent. harvard.edu

Process optimization may also involve the use of phase-transfer catalysts to facilitate reactions between reagents in immiscible phases or the application of microwave irradiation to accelerate reaction rates.

Stereocontrol in Cinnamyl Moiety Introduction (e.g., E/Z selectivity of the exocyclic double bond)

The cinnamyl group contains a double bond that can exist as either the E (trans) or Z (cis) isomer. In most synthetic applications, the more thermodynamically stable E-isomer of the cinnamylating agent is used, leading to the corresponding E-isomer in the final product.

Maintaining the stereochemical integrity of the double bond during the synthesis is crucial. SN2 reactions with cinnamyl halides are generally stereospecific, meaning that the configuration of the double bond is retained in the product. Similarly, reductive amination with cinnamaldehyde will also preserve the stereochemistry of the double bond.

In cases where the Z-isomer is desired, specialized synthetic methods would be required, such as starting with a Z-cinnamyl precursor or employing stereoselective olefination reactions to construct the cinnamyl moiety with the desired geometry. The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the reactants and the reaction conditions. ox.ac.uk

Stereochemical Aspects of 1 Cinnamylpyrrolidin 3 Amine Synthesis

Enantioselective and Diastereoselective Synthesis Strategies for Chiral Control

The synthesis of specific stereoisomers of 1-Cinnamylpyrrolidin-3-amine requires precise control over the formation of the chiral center at the C-3 position of the pyrrolidine (B122466) ring. Both enantioselective and diastereoselective strategies are employed to achieve this. Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis controls the formation of multiple stereocenters in relation to each other.

Key strategies applicable to the synthesis of a chiral 3-aminopyrrolidine (B1265635) core include:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a highly effective method for constructing the pyrrolidine ring with control over multiple stereocenters. mappingignorance.orgacs.org The reaction between an azomethine ylide and an alkene, mediated by a chiral catalyst, can generate highly substituted pyrrolidines with excellent stereo- and regioselectivity. mappingignorance.orgnih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-aspartic acid, L-proline, or 4-hydroxyproline, to construct the chiral pyrrolidine skeleton. mdpi.comnih.gov The inherent chirality of the starting material is transferred to the final product.

Substrate-Controlled Diastereoselective Reactions: In this method, a chiral auxiliary group is attached to the substrate to direct the stereochemical outcome of a reaction. For instance, N-tert-butanesulfinyl imines can be used to direct the addition of nucleophiles, leading to the formation of chiral amines with high diastereoselectivity. nih.govacs.org This auxiliary can be cleaved later in the synthetic sequence.

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium) can establish the desired stereocenter.

The N-cinnamyl group is typically introduced via reductive amination or direct N-alkylation of a pre-formed chiral 3-aminopyrrolidine intermediate. This step generally does not affect the existing stereocenter at C-3.

| Strategy | Description | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide and an alkene using a chiral metal catalyst or organocatalyst. acs.orgnih.gov | High atom economy; potential to form up to four stereocenters simultaneously. mappingignorance.org | Constructs the pyrrolidine ring directly with stereocontrol. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials. mdpi.comnih.gov | Access to enantiopure products; well-established procedures. | Synthesis of the chiral 3-aminopyrrolidine core from precursors like L-aspartic acid. acs.org |

| Substrate-Controlled Diastereoselective Synthesis | A chiral auxiliary attached to the substrate guides the stereochemical outcome of subsequent reactions. acs.org | High diastereoselectivity; predictable stereochemical outcome. | Introduction of the C-3 amino group with specific stereochemistry. |

Control of Stereocenters at the Pyrrolidine Ring (e.g., C-3)

The primary stereochemical challenge in synthesizing this compound is the precise control of the stereocenter at the C-3 position, which bears the amino group. The spatial orientation of this amine is crucial for the molecule's intended biological activity. nih.gov

One of the most common and effective methods for establishing the C-3 stereocenter is to begin with a chiral precursor where the stereochemistry is already defined. L-aspartic acid is an economical and popular starting material for the synthesis of (S)-3-aminopyrrolidine derivatives. acs.org The synthesis involves a series of transformations, including cyclization to a succinimide (B58015) derivative, reduction, and functional group manipulations, which preserve the initial stereochemistry.

Alternatively, stereoselective methods can be applied to prochiral pyrrolidine precursors. For example, the reduction of a pyrrolidin-3-one derivative using a chiral reducing agent or through catalytic asymmetric hydrogenation can yield a chiral 3-hydroxypyrrolidine. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration via methods like the Mitsunobu reaction followed by azide (B81097) reduction. mdpi.com

The choice of synthetic route dictates the final stereochemistry at the C-3 position. For instance, starting from L-aspartic acid typically yields the (S)-enantiomer, while D-aspartic acid would produce the (R)-enantiomer.

| Method | Chiral Source/Reagent | Typical Outcome |

|---|---|---|

| Chiral Pool Synthesis | L-Aspartic Acid | (S)-3-Aminopyrrolidine core acs.org |

| Chiral Pool Synthesis | trans-4-Hydroxy-L-proline | Can be converted to chiral 3-substituted pyrrolidines. mdpi.comnih.gov |

| Diastereoselective Addition | Addition to N-sulfinylimines | High diastereomeric excess for the newly formed amino center. acs.org |

| Intramolecular Cyclization | Cyclization of chiral acyclic amino alcohol precursors. nih.gov | Stereochemistry is determined by the precursor's configuration. |

Advanced Analytical Methodologies for Stereoisomeric Characterization (general techniques)

Once a stereoselective synthesis has been performed, it is essential to determine the stereochemical purity of the product, specifically its enantiomeric excess (ee) or diastereomeric ratio (dr). Several advanced analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating and quantifying enantiomers. researchgate.netwikipedia.org The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are common for the analysis of chiral amines. wikipedia.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation. A CDA reacts with both enantiomers to form diastereomers, which have distinct NMR spectra. A CSA, such as a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), forms transient diastereomeric complexes, causing different chemical shifts for the enantiomers in the spectrum. researchgate.netrsc.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org Enantiomers produce mirror-image CD spectra. CD spectroscopy is particularly useful for determining the absolute configuration of a molecule by comparing its spectrum to that of a known standard. It can also be used in high-throughput screening methods to rapidly assess enantiomeric excess. nih.gov

| Technique | Principle | Primary Use | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. wikipedia.org | Separation and quantification (ee/dr). | Requires method development; CSPs can be expensive. |

| NMR Spectroscopy | Formation of diastereomeric species with a chiral agent (CDA or CSA) leading to distinct signals. researchgate.net | Quantification (ee/dr); structural confirmation. | Requires chiral agents; potential for signal overlap. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. rsc.org | Determination of absolute configuration; high-throughput ee analysis. nih.gov | Requires a chromophore near the stereocenter; comparison with a standard may be needed. |

Implications of Stereoisomerism for Molecular Recognition Processes

The three-dimensional structure of a molecule is paramount for its interaction with biological systems, which are inherently chiral. mappingignorance.org Proteins, enzymes, and receptors are composed of L-amino acids, creating specific chiral binding pockets. Consequently, the different stereoisomers of this compound are expected to exhibit distinct biological activities due to differences in how they fit into and interact with their target binding sites. nih.gov

The (R)- and (S)-enantiomers of a chiral drug can have significantly different pharmacodynamic and pharmacokinetic properties. wikipedia.org One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause undesirable side effects. wikipedia.org

For this compound, the orientation of the amino group at the C-3 position and the conformation of the N-cinnamyl substituent will dictate the molecule's ability to form key interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—within a binding site. A change from an (S)- to an (R)-configuration would place the amino group in a different region of space, potentially preventing crucial binding interactions or introducing steric clashes. Therefore, the stereoselective synthesis of a single, desired enantiomer is often a critical goal in medicinal chemistry to maximize therapeutic efficacy and minimize potential off-target effects. nih.gov

Chemical Reactivity and Derivatization of 1 Cinnamylpyrrolidin 3 Amine

Reactions at the Pyrrolidine (B122466) 3-Amine Group

The primary amino group at the C-3 position is the most versatile site for derivatization on the 1-cinnamylpyrrolidin-3-amine scaffold. As a primary amine, it readily undergoes a wide range of reactions common to this functional group.

The nucleophilic primary amine at C-3 readily reacts with various electrophilic reagents to form a range of stable derivatives.

Amide Formation: The C-3 amine reacts rapidly with acylating agents like acyl chlorides and acid anhydrides to form secondary amides. youtube.com The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl). youtube.com Further reaction to form a tertiary amide is possible if the newly formed secondary amide is deprotonated and reacted with another equivalent of an acylating agent, though this is less common.

Urea and Thiourea Formation: The reaction with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) provides a straightforward method for synthesizing unsymmetrical ureas and thioureas, respectively. tubitak.gov.trbeilstein-journals.orgorganic-chemistry.org The primary amine adds across the C=N double bond of the reagent to yield the corresponding derivative. These reactions are generally high-yielding and proceed under mild conditions.

Table 2: Derivatization Reactions at the C-3 Primary Amine This table presents expected products from the reaction of this compound with various electrophiles.

| Electrophilic Reagent | Reagent Class | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Acyl Halide | Secondary Amide |

| Benzoic Anhydride (B1165640) | Acid Anhydride | Secondary Amide |

| Phenyl Isocyanate | Isocyanate | Urea |

| Ethyl Isothiocyanate | Isothiocyanate | Thiourea |

| Methanesulfonyl Chloride | Sulfonyl Halide | Sulfonamide |

Reductive amination, also known as reductive alkylation, is a powerful method for forming new carbon-nitrogen bonds and is highly effective for modifying the primary amine at the C-3 position. wikipedia.orgorganicreactions.org This reaction allows for the introduction of a wide variety of alkyl or arylalkyl substituents, converting the primary amine into a secondary or tertiary amine.

The process typically occurs in a one-pot fashion and involves two key steps:

Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or a ketone) under weakly acidic conditions to form a Schiff base, or imine, intermediate with the loss of a water molecule. wikipedia.org

Reduction: The imine intermediate is then reduced in situ to the corresponding amine. Mild reducing agents are used that selectively reduce the protonated imine (iminium ion) much faster than the starting carbonyl compound. wikipedia.org Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgcommonorganicchemistry.com

This methodology is broadly applicable and tolerates a wide range of functional groups, making it a cornerstone of medicinal and synthetic chemistry for amine derivatization. organicreactions.org

Table 3: Examples of Reductive Amination at the C-3 Position This table illustrates the expected outcome of reductive amination with different carbonyl compounds.

| Carbonyl Compound | Product at C-3 Position |

|---|---|

| Formaldehyde | N,N-dimethylamine |

| Acetone | N-isopropylamine |

| Cyclohexanone | N-cyclohexylamine |

| Benzaldehyde | N-benzylamine |

Reactions with Nitrous Acid and Related Reagents

The presence of both a primary and a secondary amine in this compound dictates a complex reaction profile with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. chemistrysteps.commsu.educhemguide.co.uk The two amine centers are expected to react concurrently but via different pathways. ncert.nic.inyoutube.com

The primary aliphatic amine at the 3-position of the pyrrolidine ring is expected to undergo diazotization. This process involves the formation of a highly unstable aliphatic diazonium salt. chemguide.co.ukyoutube.com This intermediate rapidly decomposes, leading to the evolution of nitrogen gas (N₂) and the formation of a secondary carbocation on the pyrrolidine ring. youtube.com This carbocation can then undergo various subsequent reactions, such as attack by water to form a hydroxyl group, elimination to form an alkene (a dihydropyrrole derivative), or rearrangement, resulting in a complex mixture of products. msu.eduyoutube.com

Simultaneously, the secondary amine of the pyrrolidine ring is expected to react with nitrous acid to form a stable N-nitrosamine derivative. chemistrysteps.commsu.edu This reaction proceeds via the attack of the amine's lone pair on the nitrosonium ion (NO⁺), followed by deprotonation. chemistrysteps.com Unlike the reaction at the primary amine, this transformation does not involve the loss of nitrogen gas and typically yields a distinct, often oily, product. chemguide.co.uk

Table 1: Predicted Reactions of this compound with Nitrous Acid

| Reactive Site | Reagent | Expected Intermediate | Major Products/Observations |

|---|---|---|---|

| 3-Aminopyrrolidine (B1265635) (Primary Amine) | HNO₂ (NaNO₂/HCl) | Alkyldiazonium Salt (R-N₂⁺) | Nitrogen gas evolution, mixture of alcohols and alkenes. chemguide.co.ukyoutube.com |

| Pyrrolidine Nitrogen (Secondary Amine) | HNO₂ (NaNO₂/HCl) | N-Nitrosonium Ion | Formation of a stable N-nitrosamine. chemistrysteps.commsu.edu |

Transformations of the Cinnamyl Unsaturated Side Chain

The alkene functionality within the cinnamyl side chain is a prime site for a variety of addition and transformation reactions.

Olefin Functionalization (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The double bond of the cinnamyl group can be readily functionalized through several classic organic reactions.

Hydrogenation: Catalytic hydrogenation of the double bond is expected to proceed smoothly to yield the saturated analogue, 1-(3-phenylpropyl)pyrrolidin-3-amine. This reaction is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. Under more forcing conditions, the aromatic ring can also be reduced. Milder reducing agents, such as sodium borohydride (B1222165) in the presence of certain catalysts, might offer selectivity for the double bond, analogous to the selective reduction of cinnamaldehyde. stackexchange.com

Epoxidation: The alkene can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction would yield 1-((2,3-epoxy-3-phenylpropyl))pyrrolidin-3-amine. Given the presence of basic amine groups, a stoichiometric amount of acid may be consumed, or the amines may require protection prior to the reaction. The epoxidation of cinnamyl alcohol derivatives has been studied as a route to phenylglycidol, indicating the feasibility of this transformation. researchgate.net

Dihydroxylation: The double bond can be converted into a vicinal diol through dihydroxylation. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). This would result in the formation of 1-(2,3-dihydroxy-3-phenylpropyl)pyrrolidin-3-amine.

Table 2: Olefin Functionalization Reactions of the Cinnamyl Group

| Reaction | Typical Reagents | Expected Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane (Saturated Side Chain) |

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Vicinal Diol |

Cycloaddition Reactions Involving the Cinnamyl Double Bond

The π-system of the cinnamyl group's double bond can participate as a 2π component in various cycloaddition reactions to form new ring systems. wikipedia.orglibretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The cinnamyl double bond can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org For example, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring attached to the pyrrolidine nitrogen. The stereochemistry of the product is predictable based on the concerted nature of the reaction. masterorganicchemistry.com Intramolecular Diels-Alder reactions have been studied with cinnamyl ester derivatives, highlighting the reactivity of the cinnamyl system. cmu.ac.thacs.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The double bond can also serve as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgchemistrytalk.org This class of reactions involves a 1,3-dipole, such as a nitrone or an azide (B81097), and results in the formation of a five-membered heterocyclic ring. study.com For instance, reaction with a nitrone would produce an isoxazolidine (B1194047) ring, while reaction with an organic azide could lead to a triazoline, which may subsequently rearrange.

Table 3: Cycloaddition Reactions of the Cinnamyl Double Bond

| Reaction Type | Reactant Partner | Resulting Ring System |

|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Cyclohexene |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered heterocycle (e.g., Isoxazolidine) |

Modifications to the Phenyl Ring (e.g., Aromatic Electrophilic Substitution)

The phenyl ring of the cinnamyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. khanacademy.orgmasterorganicchemistry.com The substituent attached to the ring—an alkyl-like chain containing a double bond and a pyrrolidine group—is, on the whole, an activating group. lkouniv.ac.in It directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the para position due to sterics, with some ortho substitution. Studies on the nitration of cinnamic acid derivatives confirm the susceptibility of the aromatic ring to this modification. rsc.org

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would yield ortho- and para-halogenated derivatives.

Friedel-Crafts Reactions:

Alkylation: The addition of an alkyl group can be accomplished using an alkyl halide (R-X) and a Lewis acid catalyst like AlCl₃. wikipedia.orgmt.comlibretexts.org This reaction is prone to polyalkylation because the product is more activated than the starting material. masterorganicchemistry.com

Acylation: A more controlled modification is Friedel-Crafts acylation, which uses an acyl chloride (RCOCl) or anhydride with a Lewis acid. masterorganicchemistry.comchemguide.co.uk This reaction introduces an acyl group (e.g., acetyl) to the ring, yielding a ketone. The product is deactivated towards further substitution, preventing polyacylation. lkouniv.ac.in

Table 4: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-cinnamyl derivative |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-cinnamyl derivative |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-Acetyl-cinnamyl derivative |

Ring Expansion and Contraction Reactions of the Pyrrolidine Core

The pyrrolidine ring itself can be the subject of skeletal rearrangements to generate larger or smaller nitrogen-containing heterocycles. These transformations often involve the formation of bicyclic intermediates. researchgate.net

Ring Expansion: Methods exist for the expansion of pyrrolidines into piperidines (a six-membered ring). For example, palladium-catalyzed rearrangements of 2-vinyl pyrrolidines can lead to two-carbon ring expansion. chemrxiv.org While the target molecule is not a 2-vinyl derivative, functionalization of the pyrrolidine ring could create a substrate for similar transformations. Another classical approach involves the Tiffeneau–Demjanov rearrangement, which would require converting the 3-amino group into a different leaving group, such as through diazotization, followed by a nucleophilic ring expansion. Competitive ring expansion of azetidines to form pyrrolidines and azepanes has been studied, and analogous strategies starting from functionalized pyrrolidines could potentially yield azepanes. acs.orgsemanticscholar.org

Ring Contraction: Ring contraction of a pyrrolidine to a four-membered azetidine (B1206935) ring is less common but can be achieved under specific conditions, often photochemically or through rearrangement of specialized intermediates. While the synthesis of pyrrolidines via ring contraction of pyridines is well-documented, the reverse process for an existing pyrrolidine is synthetically challenging. nih.gov

Scaffold Hopping and Isosteric Replacements of the Cinnamyl and Pyrrolidine Moieties

In medicinal chemistry, scaffold hopping is a strategy used to design new molecules by replacing a central core structure (a scaffold) while retaining the original biological activity. dundee.ac.ukpharmablock.com This approach can lead to compounds with improved properties, such as enhanced solubility or a more favorable patent status. nih.gov Isosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties.

Pyrrolidine Moiety Replacements: The pyrrolidine ring is a common scaffold in drug discovery. nih.govnih.govresearchgate.netmdpi.com Scaffold hopping could involve replacing it with other cyclic or acyclic structures.

Ring Size Variation: Replacing the five-membered pyrrolidine with a six-membered piperidine (B6355638) or a four-membered azetidine ring.

Heteroatom Variation: Introducing another heteroatom, for example, replacing it with morpholine (B109124) or thiomorpholine.

Acyclic Analogues: Replacing the ring with a flexible acyclic diamine linker.

Cinnamyl Moiety Replacements: The cinnamyl group serves as a linker between the pyrrolidine and the phenyl ring.

Isosteric Replacement of the Double Bond: The trans-double bond could be replaced with a cyclopropane (B1198618) ring to maintain a rigid conformation or with a bioisosteric group like a thioether or an amide.

Phenyl Ring Analogues: The phenyl ring could be replaced with other aromatic systems, such as pyridine, thiophene, or naphthalene, to explore different interactions with a biological target.

Table 5: Examples of Scaffold Hopping and Isosteric Replacements

| Original Moiety | Potential Replacement | Rationale |

|---|---|---|

| Pyrrolidine | Piperidine | Alter ring pucker and vector of substituents. |

| Pyrrolidine | Morpholine | Introduce a hydrogen bond acceptor, increase polarity. |

| Cinnamyl Alkene | Cyclopropane | Introduce rigidity, remove potential for Michael addition. |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, alter electronics. |

Computational and Theoretical Chemistry Studies of 1 Cinnamylpyrrolidin 3 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-Cinnamylpyrrolidin-3-amine is essential to understand its three-dimensional structure and conformational flexibility, which are key determinants of its biological activity. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and can adopt various conformations, often described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. nih.gov These calculations are fundamental for predicting reactivity and spectroscopic characteristics.

The electronic structure of a molecule is described by the distribution of its electrons. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. irjweb.comajchem-a.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is likely localized on the electron-rich regions, such as the amine groups and the phenyl ring, while the LUMO may be distributed over the conjugated cinnamyl system.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. thaiscience.info It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrrolidine and amine groups are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack, while the hydrogen atoms bonded to nitrogen will show positive potential (blue), indicating sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Suggests high chemical stability. |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. nih.gov DFT methods can predict the frequencies and intensities of characteristic vibrational modes, such as N-H stretching from the amine group, C=C stretching from the cinnamyl group's double bond and phenyl ring, and C-N stretching from the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These predictions help in assigning the signals in experimental NMR spectra to specific atoms in the molecule, confirming its structure. nih.govyoutube.comnmrdb.orgyoutube.comyoutube.com

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. nih.govnih.govmdpi.commdpi.com This method is crucial for drug discovery, as it helps to understand and predict the interaction between a potential drug and its biological target. Given the structural motifs present in this compound, potential biological targets could include enzymes like Monoamine Oxidase (MAO) or other receptors where cinnamyl and pyrrolidine scaffolds have shown activity. semanticscholar.org

Once a docking pose is generated, the specific interactions between the ligand and the protein's active site are analyzed. These interactions are fundamental to the stability of the ligand-protein complex.

Hydrogen Bonds: The amine groups in this compound can act as both hydrogen bond donors (N-H) and acceptors (N), forming crucial interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a protein's binding site.

Hydrophobic Interactions: The cinnamyl group's phenyl ring and the aliphatic pyrrolidine ring can form hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Interactions: The aromatic phenyl ring can engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or cation-pi interactions with positively charged residues like Lysine or Arginine.

Table 2: Predicted Interactions of this compound with a Hypothetical MAO-B Active Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | 3-Amino (Donor) | Tyr435 | 2.9 |

| Hydrogen Bond | Pyrrolidine N (Acceptor) | Cys172 | 3.1 |

| Pi-Pi Stacking | Phenyl Ring | Tyr398 | 4.5 |

| Hydrophobic | Cinnamyl Chain | Ile199, Leu171 | 3.8 - 4.2 |

This table represents a hypothetical interaction profile based on known inhibitor binding to MAO-B for illustrative purposes.

Various algorithms and scoring functions are used to predict the binding orientation and estimate the binding affinity.

Docking Algorithms: Software such as AutoDock, Glide, or GOLD use search algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore the possible conformations of the ligand within the receptor's binding site.

Scoring Functions: After generating numerous possible poses, a scoring function is used to rank them. These functions estimate the binding free energy (ΔG_bind), with lower scores (more negative values) indicating a more favorable binding affinity. nih.gov The score typically considers factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and conformational strain. The resulting docking score provides a quantitative prediction of how strongly the ligand may bind to the target protein.

Reaction Mechanism Studies through Computational Approaches

To fulfill the user's request, peer-reviewed scientific articles reporting these specific types of computational studies on this compound would be necessary. Without such source material, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

In Vitro Biochemical Investigation Methodologies for 1 Cinnamylpyrrolidin 3 Amine and Its Derivatives

Enzyme Inhibition Assay Methodologies

Glycosidase Inhibition Assays (e.g., α-amylase, α-glucosidase)

The inhibition of α-amylase and α-glucosidase is a key strategy in managing type-2 diabetes by controlling postprandial hyperglycemia. researchgate.net The potential of pyrrolidine (B122466) derivatives to inhibit these enzymes has been extensively studied. researchgate.netnih.gov

Methodology: The inhibitory activity of test compounds against α-amylase and α-glucosidase is typically evaluated using in vitro enzymatic assays. nih.gov A common method involves incubating the enzyme (e.g., α-amylase from human saliva or α-glucosidase from Saccharomyces cerevisiae) with various concentrations of the inhibitor. nih.govmdpi.com The reaction is initiated by adding a substrate, such as p-nitrophenyl α-D-glucopyranoside for α-glucosidase, and the absorbance is measured spectrophotometrically to determine the extent of inhibition. mdpi.comnih.gov The results are often expressed as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. nih.govnih.gov Acarbose and metformin are commonly used as reference standards in these assays. nih.gov

Research Findings: Studies on pyrrolidine derivatives have shown that certain structural features significantly influence their inhibitory activity. For instance, a 4-methoxy analogue of a pyrrolidine derivative demonstrated noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another study highlighted a derivative with a para-OCH3 group as a potent inhibitor of both enzymes. nih.gov The position of substituents on the aromatic ring has also been found to be crucial, with para-substituted compounds generally showing higher activity than their ortho or meta isomers. nih.gov

Table 1: α-Amylase and α-Glucosidase Inhibition by Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference Standard | IC50 of Standard (µg/mL) |

|---|---|---|---|---|

| 4-methoxy analogue (3g) | α-Amylase | 26.24 | Acarbose | 5.50 |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 | Metformin | 25.31 |

| Compound 3a | α-Amylase | 36.32 | Acarbose | 5.50 |

| Compound 3f | α-Glucosidase | 27.51 | Metformin | 25.31 |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assays

DPP-4 is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP. nih.gov Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes. nih.govabcam.com

Methodology: DPP-4 inhibitor screening assays are typically fluorescence-based. elabscience.comcaymanchem.com The principle involves the cleavage of a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), by DPP-4, which releases a fluorescent product. abcam.com The inhibitory effect of a test compound is determined by measuring the reduction in fluorescence. The assay is usually performed in a 96-well plate format, making it suitable for high-throughput screening. caymanchem.com The reaction mixture typically includes the DPP-4 enzyme, the test inhibitor, and the substrate in an appropriate buffer. After incubation, the fluorescence is measured at specific excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC). abcam.com

Research Findings: In the context of developing novel DPP-4 inhibitors, various chemical scaffolds have been explored. For instance, 3-aminocoumarin derivatives have been identified as potent DPP-4 inhibitors, with one compound exhibiting an IC50 of 3.16 µM. nih.gov

Matrix Metalloproteinase (MMP) Inhibition Assays

MMPs are a family of zinc-containing endopeptidases involved in the degradation of the extracellular matrix (ECM). Their overexpression is associated with various diseases, including cancer and arthritis. nih.govmdpi.com

Methodology: MMP inhibition assays are often performed in 96-well microtiter plates using a fluorogenic substrate. mdpi.com The inhibitory activity is quantified by measuring the change in relative fluorescent units (RFU). The percentage of inhibition is calculated by comparing the fluorescence of reactions with and without the inhibitor. mdpi.com Test compounds are typically screened at a specific concentration (e.g., 100 µM) against a panel of MMPs, such as MMP-1, -8, -9, -12, and -13. mdpi.com

Research Findings: Research on cinnamoyl pyrrolidine derivatives has identified them as potential MMP-2 inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the electronic properties of these compounds are crucial for their MMP-2 inhibitory activity. nih.gov Another study on 3-mercaptopyrrolidine derivatives revealed compounds with low nanomolar inhibitory activity against several MMPs, including MMP-2, MMP-13, and MMP-14, while showing selectivity over other MMPs like MMP-1 and MMP-7. nih.gov

Table 2: MMP Inhibition by 3-Mercaptopyrrolidine Derivatives

| Target MMP | Inhibitory Concentration (nM) |

|---|---|

| MMP-2 | ~2 to 50 |

| MMP-13 | ~2 to 50 |

| MMP-14 | ~4 to 60 |

| MMP-1 | ~850 to >50,000 |

| MMP-7 | ~4,000 to >25,000 |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. nih.gov Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory agents with improved safety profiles. nih.govphytojournal.com

Methodology: In vitro inhibition of COX-1 and COX-2 is often determined using enzyme immunoassay (EIA) kits. nih.gov The inhibitory activity is measured and reported as IC50 values. nih.gov Similarly, 5-LOX inhibition can be evaluated using specific inhibitor screening assay kits, with the results also expressed as IC50 values. nih.gov Spectrophotometric methods can also be employed, where COX-2 inhibition is measured by the formation of an oxidized product at a specific wavelength. semanticscholar.org

Research Findings: Studies on various natural and synthetic compounds have explored their dual COX/LOX inhibitory potential. For example, aurone derivatives have been assessed for their ability to inhibit COX-2 and LOX. semanticscholar.org Another study investigated linoleyl hydroxamic acid and found it to be an effective LOX inhibitor with IC50 values of 7 µM, 0.6 µM, and 0.02 µM for 5-LOX, 12-LOX, and 15-LOX, respectively, while showing weaker inhibition of COX-1 and COX-2 (IC50 of 60 µM). nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Assays

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.govmdpi.com

Methodology: The most common method for assaying cholinesterase inhibition is the spectrophotometric method developed by Ellman. researchgate.netnih.gov This assay measures the activity of AChE (from sources like electric eel) and BChE (from equine serum) by detecting the product of the enzymatic reaction. The results are typically expressed as the percentage of inhibition or as IC50 values. researchgate.netresearchgate.net High-throughput screening can be performed using homogenous assays with colorimetric or fluorometric detection. nih.gov

Research Findings: Research on dispiro pyrrolidine derivatives has shown better inhibitory activity against BChE compared to AChE. researchgate.net One compound from this series, 7b, was identified as a potent BChE inhibitor with an IC50 of 12.78 ± 1.52 µM and was found to be a mixed-mode inhibitor. researchgate.net In another study, some plant extracts showed significant inhibitory activity against both AChE and BChE, with some extracts exhibiting over 90% inhibition at a concentration of 1 mg/ml. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition Assays

DNA gyrase and topoisomerase IV are essential bacterial enzymes that are validated targets for antibacterial drugs. nih.govspringernature.comnih.gov

Methodology: The inhibitory effects of compounds on these enzymes can be assessed through various assays. One common method is the gyrase supercoiling assay, which measures the ability of the enzyme to introduce negative supercoils into DNA. nih.govnih.gov Another is the topoisomerase IV decatenation assay. nih.gov The ATPase activity of DNA gyrase can also be monitored using a malachite green-based assay that detects the release of inorganic phosphate. nih.gov The results are typically reported as IC50 values. nih.gov

Research Findings: Studies on pyrrolamide derivatives have led to the identification of compounds that inhibit DNA gyrase with IC50 values in the low micromolar to nanomolar range. nih.gov For instance, a lead pyrrolamide compound inhibited DNA gyrase with an IC50 of 3 µM. nih.gov Further optimization resulted in inhibitors with antibacterial activity. nih.gov A separate study on N-phenylpyrrolamide inhibitors identified compounds with low nanomolar IC50 values against E. coli DNA gyrase (2–20 nM). rsc.org One compound, 22e, was particularly effective against Gram-positive bacteria with MIC values of 0.25 µg/mL against Staphylococcus aureus. rsc.org

Table 3: DNA Gyrase Inhibition by Pyrrolamide and N-Phenylpyrrolamide Derivatives

| Compound Series | Target Enzyme | IC50 | Antibacterial Activity (MIC) |

|---|---|---|---|

| Pyrrolamide | DNA Gyrase | 3 µM | >64 µg/mL (initial), ≤2 µg/mL (optimized) against Gram-positive bacteria |

| N-Phenylpyrrolamide | E. coli DNA Gyrase | 2–20 nM | 0.25 µg/mL against S. aureus (Compound 22e) |

Other Relevant Enzyme Targets Based on Structural Analogs and Hypothesized Mechanisms

The chemical structure of 1-Cinnamylpyrrolidin-3-amine, featuring a pyrrolidine ring and a cinnamyl group, suggests several potential enzyme targets based on the known activities of structural analogs.

Monoamine Oxidase (MAO): The cinnamyl pharmacophore is present in inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. Cinnamaldehyde, for instance, has been investigated for its MAO-B inhibitory activity. mdpi.com A research program focused on this compound would logically include assays to determine its inhibitory potential (IC₅₀) against both MAO isoforms.

Acetylcholinesterase (AChE): Pyrrolidine-based hybrid compounds have been designed as potent inhibitors of AChE, an enzyme central to cholinergic neurotransmission and a target in Alzheimer's disease therapy. tandfonline.comnih.govsemanticscholar.org Therefore, evaluating the ability of this compound and its derivatives to inhibit AChE is a rational step.

N-Acylethanolamine Acid Amidase (NAAA): Pyrrolidine amide derivatives have been explored as inhibitors of NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.govrsc.org Investigation into NAAA inhibition could reveal potential anti-inflammatory applications.

Histone Deacetylases (HDACs): Cinnamyl alcohol and related bioactives from cinnamon have demonstrated inhibitory activity against HDAC8, an enzyme class implicated in cancer epigenetics. nih.gov This suggests that HDACs could be another relevant target class for investigation.

Bacterial Enzymes: The pyrrolidine scaffold is present in inhibitors of bacterial enzymes essential for cell wall synthesis, such as aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. mdpi.comnih.gov This opens avenues for potential antibacterial applications.

Other Potential Targets: The cinnamoyl moiety is found in molecules targeting thromboxane A2 synthase, and pyrrolidine derivatives have shown activity as α-glucosidase inhibitors and cyclooxygenase (COX) inhibitors. nih.govacs.orgnih.gov A broad-panel enzymatic screen would be a valuable initial step to identify unexpected activities.

In Vitro Cellular Target Engagement and Functional Assay Methodologies

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. A variety of assays can be employed to measure this "target engagement" and the subsequent functional consequences.

Receptor Binding Studies (General Principles and Techniques)

Receptor binding assays are fundamental for determining the affinity of a compound for a specific receptor. The most common technique is the radioligand binding assay .

General Principles: This method relies on the competition between an unlabeled investigational compound (the "ligand," e.g., this compound) and a radioactively labeled ligand (e.g., ³H- or ¹²⁵I-labeled) with a known high affinity for the target receptor. The receptors are typically sourced from cell membrane preparations or recombinant systems expressing the target.

Technique:

Preparation: A constant concentration of the radioligand and receptors is incubated with varying concentrations of the unlabeled test compound.

Incubation: The mixture is allowed to reach equilibrium.

Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters that trap the membranes.

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

For this compound, one might screen it against a panel of G-protein coupled receptors (GPCRs) and ion channels, particularly those implicated in neurological functions, given the prevalence of the pyrrolidine scaffold in CNS-active compounds.

Cell-Based Enzyme Activity and Signal Pathway Modulation Assays

Following target binding, it is essential to determine the functional effect of the compound. Cell-based assays measure the modulation of enzyme activity or signaling pathways within intact cells.

Enzyme Activity Assays: These assays often use fluorogenic or chromogenic substrates that are converted by the target enzyme into a detectable product. For example, to measure MAO-B activity in cells, a substrate that becomes fluorescent upon oxidation by the enzyme can be used. The change in fluorescence in the presence of this compound would indicate its inhibitory effect.

Signal Pathway Modulation: If this compound binds to a GPCR, its effect on downstream signaling can be measured. This includes assays for:

Second Messengers: Measuring changes in intracellular cyclic AMP (cAMP) or calcium (Ca²⁺) levels using reporter gene assays or fluorescent dyes.

Protein Phosphorylation: Using techniques like Western blotting or specific ELISA kits to measure the phosphorylation status of key signaling proteins downstream of the receptor.

The table below illustrates hypothetical functional assays for potential targets of this compound.

| Potential Target | Assay Principle | Measured Readout |

|---|---|---|

| MAO-B | Fluorogenic substrate conversion | Decrease in fluorescence |

| AChE | Ellman's Reagent (DTNB) reacts with thiocholine product | Decrease in colorimetric signal |

| GPCR (e.g., Serotonin Receptor) | cAMP accumulation assay | Change in luminescence/fluorescence (reporter-based) |

| HDAC8 | Fluorogenic HDAC substrate | Decrease in fluorescence |

Cellular Uptake, Distribution, and Biotransformation Studies (in vitro models)

Understanding how a compound enters cells, where it localizes, and how it is metabolized is crucial for interpreting in vitro data.

Cellular Uptake: To quantify uptake, cells (e.g., SH-SY5Y neuroblastoma cells for CNS targets) are incubated with this compound. After washing, the cells are lysed, and the intracellular concentration of the compound is measured, typically by liquid chromatography-mass spectrometry (LC-MS). This can reveal whether the compound is actively transported or passively diffuses across the cell membrane.

Subcellular Distribution: Through subcellular fractionation (separating the nucleus, mitochondria, cytosol, etc., by centrifugation), the localization of the compound within the cell can be determined by LC-MS analysis of each fraction. This is important if the target is localized to a specific organelle.

In Vitro Biotransformation: The metabolic stability of this compound can be assessed using in vitro models.

Liver Microsomes: These preparations contain key drug-metabolizing enzymes (cytochrome P450s). Incubating the compound with microsomes and cofactors (like NADPH) and measuring its disappearance over time provides an estimate of its metabolic rate.

Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism, including both Phase I (oxidation, reduction) and Phase II (conjugation) reactions. Metabolites formed can be identified by high-resolution mass spectrometry.

Biochemical Target Identification and Validation Strategies for Novel Interactions

If this compound exhibits a compelling biological effect in a phenotypic screen without a known target, several strategies can be used to identify its molecular binding partners. These direct biochemical methods are based on the physical interaction between the small molecule and its target protein(s). nih.gov

Affinity Chromatography: This is a classic and powerful method for target "fishing". creative-biolabs.com

Probe Synthesis: A derivative of this compound is synthesized with a linker arm that allows it to be immobilized onto a solid support (e.g., agarose beads) without disrupting its biological activity.

Incubation: A cell lysate (proteome) is passed over the affinity matrix. Proteins that specifically bind to the immobilized compound are retained, while non-binding proteins are washed away.

Elution: The bound proteins are eluted, often by using a high concentration of the free compound or by changing the buffer conditions.

Identification: The eluted proteins are identified using mass spectrometry (proteomics).

Compound-Centered Chemical Proteomics (CCCP): This is a broader category that includes affinity chromatography and other probe-based methods to isolate target proteins based on their interaction with the compound of interest. frontiersin.org

Target Validation: Once potential targets are identified, they must be validated. This involves confirming that the interaction is responsible for the observed biological effect. Validation can be achieved by:

Recombinant Protein Binding: Confirming direct binding of this compound to the purified recombinant target protein using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down or knock out the expression of the target protein in cells. If the cells subsequently lose their responsiveness to the compound, this provides strong evidence that the identified protein is the correct target.

Structure-Activity Relationship (SAR) Derivation from In Vitro Data